(2R,3S)-2-methylazetidin-3-ol is a chiral compound characterized by its unique stereochemistry, which plays a crucial role in its chemical reactivity and biological activity. It is classified as an azetidine derivative, specifically a substituted azetidine with a hydroxyl group at the 3-position and a methyl group at the 2-position. This compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
(2R,3S)-2-methylazetidin-3-ol can be sourced from various chemical suppliers and is often utilized in academic and industrial research settings. It falls under the category of chiral amines and is significant in the study of stereoselective reactions due to its specific configuration at the chiral centers. Its structural formula is represented as , indicating it contains five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.
The synthesis of (2R,3S)-2-methylazetidin-3-ol typically employs stereoselective methods to ensure the correct configuration of its chiral centers. Several synthetic routes have been developed:
These methods highlight the importance of chirality in synthesizing (2R,3S)-2-methylazetidin-3-ol, ensuring that the final product exhibits the desired optical activity.
The molecular structure of (2R,3S)-2-methylazetidin-3-ol consists of a four-membered azetidine ring with a hydroxyl group (-OH) attached at the 3-position and a methyl group (-CH₃) at the 2-position. The stereochemistry is defined by the R and S configurations at these chiral centers.
This structure contributes to its unique properties and reactivity patterns.
(2R,3S)-2-methylazetidin-3-ol participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying (2R,3S)-2-methylazetidin-3-ol for various applications in synthetic chemistry.
The mechanism of action for (2R,3S)-2-methylazetidin-3-ol primarily involves its interactions with biological targets due to its chirality. In biological systems, this compound can influence enzyme-substrate interactions and modulate biochemical pathways related to neurotransmission and signal transduction.
Research indicates that (2R,3S)-2-methylazetidin-3-ol may act on specific receptors or enzymes, altering their activity based on its stereochemical configuration. This property makes it a valuable candidate for drug design and development .
These properties are crucial for handling and utilizing (2R,3S)-2-methylazetidin-3-ol in laboratory settings.
(2R,3S)-2-methylazetidin-3-ol has several applications across various fields:
The diverse applications underscore the significance of (2R,3S)-2-methylazetidin-3-ol in both academic research and industrial chemistry.
The enantioselective construction of the azetidine ring in (2R,3S)-2-methylazetidin-3-ol leverages strain-driven cyclization and transition metal catalysis. A biocatalytic one-carbon ring expansion of aziridines using engineered cytochrome P450BM3 variants (e.g., P411-AzetS) achieves unprecedented stereocontrol (99:1 er) via a [1,2]-Stevens rearrangement. This method overrides competing cheletropic extrusion pathways, enabling direct conversion of benzyl aziridine-1-carboxylate precursors to 3-hydroxyazetidines with 1,200 total turnover numbers (TTNs) [4]. Alternatively, intramolecular nucleophilic displacement of chiral β-haloamines remains a robust approach. For example, trans-2-aryl-3-chloroazetidines are synthesized through Mitsunobu cyclization of β-chloro-γ-sulfonylamino alcohols derived from enantiopure α-chloro-β-aminosulfinyl imidates [9]. Ring contraction of pyrrolidine derivatives via α-bromo N-sulfonylpyrrolidinone treatment with K₂CO₃ and nucleophiles (alcohols, phenols) provides 3-functionalized azetidines, though stereoselectivity requires chiral auxiliaries [10].
Table 1: Comparison of Ring-Closing Methodologies
Strategy | Key Reagent/Catalyst | Stereoselectivity (er) | Yield Range | Limitations |
---|---|---|---|---|
Biocatalytic Ring Expansion | P411-AzetS enzyme | Up to 99:1 | 34–60% | Substrate scope constraints |
Mitsunobu Cyclization | DIAD/PPh₃ | >20:1 dr | 50–75% | Requires chiral β-haloamine |
Pyrrolidine Contraction | K₂CO₃/NuH | Variable | 45–82% | Moderate diastereocontrol |
Direct hydroxylation of 2-methylazetidine scaffolds faces challenges in regioselectivity due to competing C2 vs. C3 functionalization. Sharpless-style dihydroxylation with OsO₄/(DHQD)₂PHAL modifies prochiral olefinic precursors, though azetidine N-protection is critical to prevent side reactions [9]. For (2R,3S)-2-methylazetidin-3-ol synthesis, enzymatic hydroxylation offers superior control. Engineered E. coli whole cells expressing P450BM3 mutants selectively hydroxylate 2-methylazetidine at C3 using O₂ and NADPH, achieving 59.9% yield and >99:1 er at 4°C [4]. The reaction proceeds via radical rebound mechanism, where the ferryl-oxo species abstracts a hydrogen atom from C3, followed by oxygen delivery. Metal-free alternatives employ oxaziridine-mediated oxidation of azetidinyl lithium species, generating tertiary alcohols with moderate diastereoselectivity (3:1 dr) [10].
Racemic mixtures of 2-methylazetidin-3-ol are resolved via chiral acid-mediated crystallization. Di-p-toluoyl-D-tartaric acid (DPTTA) forms insoluble diastereomeric salts with (2R,3S)-isomers, enabling >98% de after three recrystallizations [6]. Enzymatic kinetic resolution using lipase B from Candida antarctica (CAL-B) selectively acetylates the (2S,3R)-enantiomer of N-unprotected 2-methylazetidin-3-ol with vinyl acetate, leaving the desired (2R,3S)-isomer unreacted (E-value >200) [9]. For N-acyl derivatives, simulated moving bed chromatography (SMBC) on Chiralpak AD-H columns (ethanol/heptane) achieves 99.5% ee with a productivity of 0.8 g racemate/L/day [6].
Table 2: Resolution Techniques for (2R,3S)-2-Methylazetidin-3-ol
Method | Key Agent/Medium | De/Ee Achieved | Throughput |
---|---|---|---|
Diastereomeric Salt Formation | Di-p-toluoyl-D-tartaric acid | >98% de | 40–60% recovery |
Enzymatic Acylation | CAL-B/vinyl acetate | >99% ee (unreacted) | E >200 |
Chiral Chromatography | Chiralpak AD-H, ethanol/heptane | 99.5% ee | 0.8 g/L/day |
Regioselective C3-oxidation of 2-methylazetidine leverages oxoammonium salts (e.g., 4-acetamido-TEMPO⁺BF₄⁻) under mild conditions. This reagent delivers hydroxylation with 85% selectivity for C3 over C2, attributed to steric bias around the tertiary C-H bond [9]. Electrochemical oxidation using boron-doped diamond (BDD) electrodes in phosphate buffer (pH 7) provides a metal-free alternative, achieving 70% conversion with 10:1 C3/C2 regioselectivity [4]. For precursors with prochiral centers, sharpless asymmetric dihydroxylation modified with N-benzoyl-protected hydroxyazetidines uses OsO₄/(DHQ)₂PHAL to install diols with 90% de [10]. Di-tert-butylperoxide (DTBP)/FeCl₃ systems enable radical-mediated allylic hydroxylation of azetidine-containing olefins, though competing epoxidation requires careful temperature control (0–5°C) [5].
Table 3: Oxidizing Agents for Regioselective Azetidine Functionalization
Oxidant System | Regioselectivity (C3:C2) | Conversion | Key Advantage |
---|---|---|---|
4-Acetamido-TEMPO⁺BF₄⁻ | 8.5:1 | 92% | Metal-free, pH-tolerant |
BDD Electrode (1.8 V) | 10:1 | 70% | Sustainable (H₂O byproduct) |
DTBP/FeCl₃ | 6:1* | 88% | Compatible with olefins |
OsO₄/(DHQ)₂PHAL | N/A (diol formation) | 95% | High diastereoselectivity |
*For allylic substrates
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1